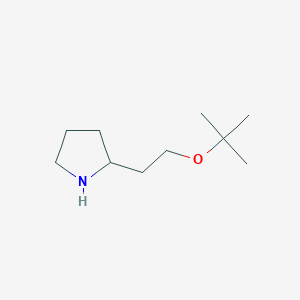

2-(2-(tert-Butoxy)ethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-8-6-9-5-4-7-11-9/h9,11H,4-8H2,1-3H3 |

InChI Key |

MBJSFQKWZAZZOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 2 Tert Butoxy Ethyl Pyrrolidine

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of the target molecule, 2-(2-(tert-butoxy)ethyl)pyrrolidine, reveals several key bond disconnections that pave the way for logical synthetic routes. The primary disconnections are at the C-N bond of the pyrrolidine (B122466) ring and the ether linkage of the side chain.

Scheme 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Synthetic Precursors |

|---|---|---|

ethyl)pyrrolidine.png) |

|

|

The most straightforward approach involves the disconnection of the tert-butyl ether, leading back to 2-(2-hydroxyethyl)pyrrolidine and a source of the tert-butyl group. This strategy simplifies the synthesis to the preparation of the hydroxyethyl-substituted pyrrolidine followed by a final etherification step. Another viable disconnection breaks the pyrrolidine ring itself, suggesting a cyclization reaction between a suitable difunctionalized amine and a carbonyl compound or an alkylating agent.

Classical and Linear Synthetic Routes to the Pyrrolidine Core

The construction of the this compound backbone can be achieved through various classical and linear synthetic sequences. These methods often begin with commercially available starting materials and involve a series of functional group manipulations.

Sequential Functional Group Transformations

A common linear approach commences with a readily available pyrrolidine derivative, such as L-proline or its ester. The synthesis of the N-Boc protected precursor, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, serves as a key intermediate.

One potential pathway involves the reduction of the carboxylic acid functionality of N-Boc-L-proline to a primary alcohol, followed by a two-carbon homologation. A more direct route starts with the reduction of a suitable ester derivative. For instance, the reduction of N-Boc-L-proline methyl ester can yield the corresponding alcohol. Subsequent oxidation and a Wittig-type reaction or Grignard addition can introduce the two-carbon side chain, which is then reduced to the desired hydroxyethyl (B10761427) group.

The final step in this sequence is the etherification of the hydroxyl group. Given the tertiary nature of the desired ether, acid-catalyzed addition of the alcohol to isobutylene or reaction with tert-butyl acetate (B1210297) in the presence of a strong acid are plausible methods. The Williamson ether synthesis, while a classic method for ether formation, is generally less efficient for producing tertiary ethers due to the propensity of the tertiary alkyl halide to undergo elimination.

Multistep Convergent Synthetic Approaches

Convergent syntheses offer an alternative strategy, where different fragments of the molecule are prepared separately and then combined. For this compound, this could involve the synthesis of the 2-(tert-butoxy)ethyl side chain and a separate synthesis of a reactive pyrrolidine precursor.

For example, 2-(tert-butoxy)ethanol can be prepared and activated, for instance, by conversion to a tosylate or halide. This electrophilic fragment can then be used to alkylate a suitable nucleophilic pyrrolidine derivative, such as the enolate of an N-protected 2-pyrrolidinone. Subsequent reduction of the carbonyl group would furnish the desired pyrrolidine ring.

Asymmetric Synthesis Approaches

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is a critical aspect of the synthesis, particularly for applications in pharmaceuticals and catalysis. Asymmetric strategies are employed to produce enantiomerically enriched or pure this compound.

Chiral Pool Strategy Utilizing Natural Precursors

The most direct asymmetric route utilizes the chiral pool, starting from naturally occurring, enantiomerically pure amino acids like L-proline or D-proline. As these starting materials already possess the desired stereochemistry at the C2 position, the synthetic challenge is reduced to the stereocontrolled elaboration of the side chain.

The synthesis of tert-butyl (R)-3-(2-hydroxy-ethyl)pyrrolidine-1-carboxylate, a constitutional isomer of the key intermediate, has been reported starting from tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylate and diethyl malonate. A similar strategy could be envisioned starting from a suitably protected L-proline derivative to access the (S)-enantiomer of 2-(2-hydroxyethyl)pyrrolidine.

Table 1: Representative Asymmetric Synthesis from a Chiral Pool Precursor

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | N-Boc-L-proline | 1. Isobutyl chloroformate, N-methylmorpholine, THF, -15 °C2. Diazomethane, Et2O, 0 °C to rt3. Ag(I) benzoate, triethylamine, MeOH, rt | N-Boc-L-homoproline methyl ester |

| 2 | N-Boc-L-homoproline methyl ester | LiAlH4, THF, 0 °C to rt | tert-Butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

| 3 | tert-Butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Isobutylene, H2SO4 (cat.), CH2Cl2, -78 °C to rt | tert-Butyl (S)-2-(2-(tert-butoxy)ethyl)pyrrolidine-1-carboxylate |

| 4 | tert-Butyl (S)-2-(2-(tert-butoxy)ethyl)pyrrolidine-1-carboxylate | Trifluoroacetic acid, CH2Cl2, rt | (S)-2-(2-(tert-Butoxy)ethyl)pyrrolidine |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions provide another powerful tool for establishing the chiral center of the pyrrolidine ring. One such approach is the diastereoselective intramolecular Michael addition. This can be achieved by using a chiral auxiliary attached to the nitrogen atom of an acyclic precursor containing both a nucleophilic amine and an α,β-unsaturated Michael acceptor. The chiral auxiliary directs the cyclization to favor one diastereomer, which upon removal of the auxiliary, yields the enantiomerically enriched pyrrolidine.

Another method involves the use of chiral catalysts to control the stereochemical outcome of the cyclization. For instance, a proline-catalyzed intramolecular Mannich reaction of a suitably designed acyclic precursor could lead to the formation of the pyrrolidine ring with high enantioselectivity. researchgate.net

Table 2: Postulated Stereoselective Cyclization Approach

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 4-Oxo-5-hexenal | (S)-(-)-α-Methylbenzylamine, p-toluenesulfonic acid, toluene, reflux | Chiral imine intermediate |

| 2 | Chiral imine intermediate | 2-(tert-Butoxy)ethan-1-amine, TiCl4, CH2Cl2, -78 °C | Aza-Diels-Alder adduct |

| 3 | Aza-Diels-Alder adduct | H2, Pd/C, MeOH | Chiral piperidine (B6355638) precursor |

| 4 | Chiral piperidine precursor | Ring-closing metathesis or other rearrangement | Enantiomerically enriched this compound |

Asymmetric Catalysis in Pyrrolidine Ring Construction

The creation of the chiral pyrrolidine scaffold in this compound relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer of the product. Both organocatalysis and metal-based catalysis have proven to be powerful tools in this endeavor.

Organocatalytic Methodologies

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. mdpi.com This field has gained significant traction as an environmentally friendly alternative to metal-based catalysis. mdpi.com Proline and its derivatives are prominent organocatalysts for the synthesis of substituted pyrrolidines. mdpi.comnih.gov The birth of modern asymmetric organocatalysis can be traced back to seminal reports in 2000 on proline-catalyzed intermolecular aldol (B89426) reactions and Diels-Alder cycloadditions catalyzed by imidazolidinones. nih.gov

A key strategy involves the conjugate addition of aldehydes or ketones to nitro-olefins or other Michael acceptors, followed by an intramolecular cyclization. nih.gov For instance, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) can generate highly functionalized nitroaldehydes with high stereoselectivity. nih.gov These intermediates can then be converted into highly enantioenriched pyrrolidines. nih.gov A subsequent reduction of the nitro group and intramolecular reductive amination or an aza-Michael reaction can furnish the desired pyrrolidine ring. nih.gov

The effectiveness of organocatalysts, such as diarylprolinol silyl (B83357) ethers, has been demonstrated in the asymmetric functionalization of aldehydes, a crucial step in building complex molecular architectures. mdpi.comnih.gov Peptide-based organocatalysts have also been developed, where the catalyst's conformation plays a critical role in achieving high enantioselectivity. mdpi.com

Below is a table summarizing representative organocatalytic approaches for pyrrolidine synthesis.

| Catalyst Type | Reaction | Key Features | Reference |

| Proline & Derivatives | Michael Addition / Aldol Reaction | Environmentally friendly, metal-free. | mdpi.comnih.gov |

| Diarylprolinol Silyl Ethers | Conjugate Addition | High enantioselectivity for aldehyde functionalization. | mdpi.comnih.gov |

| Peptide-based Catalysts | Aldol / Michael Reactions | Conformationally defined binding pocket for stereocontrol. | mdpi.com |

| Quinine | [3+2] Cycloaddition | High stereochemical efficiency for complex pyrrolidines. | researchgate.net |

Metal-Catalyzed Asymmetric Syntheses

Metal-catalyzed reactions offer a complementary and powerful approach for constructing the 2-substituted pyrrolidine core. Transition metals like rhodium, palladium, and iridium are frequently employed to catalyze a range of transformations with high enantioselectivity. nih.govrsc.org

One prominent method is the asymmetric hydrogenation of cyclic imines or related precursors. nih.gov For example, an iridium-catalyzed asymmetric hydrogenation of quinoxalines has been developed to produce chiral tetrahydroquinoxalines with excellent enantioselectivities. rsc.org By simply changing the solvent, both enantiomers of the product could be obtained. rsc.org This highlights the sensitivity and tunability of metal-catalyzed systems.

Palladium-catalyzed reactions, such as asymmetric allylic alkylation, are also utilized to set key stereocenters that can be elaborated into the pyrrolidine ring. nih.gov Another powerful strategy involves rhodium-catalyzed C-H insertion reactions, which can form the pyrrolidine ring with high levels of enantio- and diastereocontrol. nih.gov

The table below provides an overview of some metal-catalyzed methods.

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Iridium (Ir) | Asymmetric Hydrogenation | High yields and excellent enantioselectivities; solvent-controlled enantioselectivity. | rsc.org |

| Palladium (Pd) | Asymmetric Allylic Alkylation | Formation of stereogenic quaternary centers. | nih.gov |

| Rhodium (Rh) | C-H Insertion | Direct functionalization of a pyrrolidine moiety with high stereocontrol. | nih.gov |

Chiral Auxiliary-Mediated Syntheses, Including Sulfinimine Chemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. tert-Butanesulfinamide has emerged as a particularly effective chiral auxiliary in the synthesis of chiral amines and their derivatives, including substituted pyrrolidines. researchgate.netacs.org

The key strategy involves the condensation of tert-butanesulfinamide with a ketone or aldehyde to form a tert-butanesulfinimine (sulfinimine). This sulfinimine then undergoes a diastereoselective addition reaction with a nucleophile. The tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

A notable application is the 1,3-dipolar cycloaddition between azomethine ylides and N-tert-butanesulfinylimines. researchgate.netacs.org This reaction can generate densely substituted pyrrolidines with up to four stereogenic centers in a single step with high diastereoselectivity. acs.org The sulfinyl group's configuration dictates the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Following the key bond-forming step, the tert-butanesulfinyl group can be readily cleaved under acidic conditions to reveal the free amine of the pyrrolidine. acs.org

Strategic Implementation and Removal of Protecting Groups, with Emphasis on tert-Butoxycarbonyl (Boc)

In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of amines, including the pyrrolidine nitrogen. researchgate.netwikipedia.orgnumberanalytics.com

The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnumberanalytics.com It is favored due to its stability under a wide range of conditions, including exposure to nucleophiles and bases, making it compatible with many synthetic transformations. nih.govorganic-chemistry.org The steric bulk of the Boc group can also influence the stereochemical course of subsequent reactions. mdpi.com

A crucial aspect of using the Boc group is its selective removal. The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrochloric acid in methanol. wikipedia.orgyoutube.com The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a tert-butyl cation. wikipedia.orgacsgcipr.org This cation can then be scavenged to prevent it from alkylating other nucleophilic sites on the molecule. wikipedia.orgacsgcipr.org

The orthogonality of the Boc group (acid-labile) with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allows for complex synthetic strategies where different protecting groups can be removed sequentially without affecting others. researchgate.net

Various conditions for Boc deprotection have been developed to accommodate sensitive substrates, including the use of Lewis acids, or milder methods like using oxalyl chloride in methanol. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is paramount. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to achieve the highest possible yield and stereoselectivity.

For instance, in metal-catalyzed reactions, the choice of the metal precursor, the chiral ligand, and the solvent can have a dramatic impact on the outcome. In an asymmetric allylic alkylation to form a precursor to a 2,2-disubstituted pyrrolidine, it was found that using Pd(OAc)₂ with tert-butyl methyl ether (TBME) as the solvent maintained high yield and selectivity while using a lower catalyst loading. nih.gov

In cycloaddition reactions mediated by silver carbonate (Ag₂CO₃) and DBU, the ratio of the reagents was found to be critical for selectively forming one regioisomer over another. researchgate.net Increasing the loading of Ag₂CO₃ significantly improved the ratio in favor of the desired product. researchgate.net

The following table illustrates examples of how reaction conditions can be optimized.

| Reaction | Parameter Optimized | Observation | Reference |

| Asymmetric Allylic Alkylation | Catalyst/Solvent | Switching from Pd₂(dba)₃/toluene to Pd(OAc)₂/TBME allowed for lower catalyst loading without compromising yield or selectivity. | nih.gov |

| Ag-mediated Cyclization | Reagent Loading | Increasing the amount of Ag₂CO₃ improved the product ratio, leading to the isolation of a single isomer at 0.5 equivalents. | researchgate.net |

| SmI₂-mediated Fragmentation | Amine/Water Additive | Varying the amine additive and its stoichiometry significantly impacted the reaction yield, with pyrrolidine proving most effective. | researchgate.net |

| Ir-catalyzed Hydrogenation | Solvent | Switching from toluene/dioxane to ethanol (B145695) reversed the enantioselectivity of the product. | rsc.org |

Spectroscopic and Structural Elucidation of 2 2 Tert Butoxy Ethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 2-(2-(tert-Butoxy)ethyl)pyrrolidine were found in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for this compound are not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift data for the carbon atoms of this compound are not documented in the available literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

There are no published 2D NMR studies (COSY, HSQC, HMBC) specifically for this compound to confirm connectivity or assign stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

No mass spectrometry data, including molecular ion peak (M+) or fragmentation patterns for this compound, were identified in the searched scientific databases.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Specific infrared (IR) absorption frequencies (ν) corresponding to the functional groups in this compound are not available in the reviewed literature.

X-ray Crystallography for Definitive Absolute and Relative Stereochemical Assignment (if crystalline derivatives are obtained)

No X-ray crystallography studies have been published for this compound or its crystalline derivatives. Consequently, no definitive data on its solid-state conformation or stereochemistry is available.

Reactivity and Chemical Transformations of 2 2 Tert Butoxy Ethyl Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site of reactivity, behaving as a typical nucleophile and base. It readily participates in reactions such as alkylation, acylation, and sulfonylation.

The nitrogen atom of 2-(2-(tert-butoxy)ethyl)pyrrolidine can be readily functionalized through N-alkylation, acylation, and sulfonylation reactions. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger, more complex molecules.

N-Alkylation: The direct N-alkylation of the pyrrolidine nitrogen can be achieved using various alkylating agents. General methods for the N-alkylation of primary and secondary amines, including cyclic amines like pyrrolidine, often employ alkyl halides or other electrophiles in the presence of a base to neutralize the acid generated during the reaction. researchgate.net For instance, cesium carbonate in an appropriate solvent has been shown to be effective for the mono-N-alkylation of amines. researchgate.net Another powerful method is reductive amination, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. rsc.org A bio-based synthesis of N-alkyl-2-pyrrolidones utilizes a palladium-catalyzed reductive N-alkylation of glutamic acid with various carbonyl compounds, demonstrating a high-yield pathway applicable to related structures. rsc.org

N-Acylation: Acylation of the pyrrolidine nitrogen to form amides is a common transformation. This is typically accomplished by treating the amine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or an activated ester in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions.

N-Sulfonylation: The reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This reaction not only serves to introduce a sulfonyl group but is also a common strategy for protecting the nitrogen atom during subsequent synthetic steps.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | Tertiary amine | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., ACN, DMF) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Tertiary amine | Acid or base catalyst, Solvent (e.g., MeOH, DCE) |

| N-Acylation | Acyl chloride (RCOCl) | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |

The nucleophilic pyrrolidine nitrogen readily forms amide and carbamate (B1207046) linkages, which are crucial functionalities in many biologically active compounds and are used as protective groups in organic synthesis. nih.gov

Amide Formation: As mentioned, amides are formed by reacting this compound with carboxylic acids or their activated derivatives. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct formation of amides from carboxylic acids under mild conditions. A patent for the synthesis of Edoxaban, a pharmaceutical, describes the coupling of an amine with an oxoacetate derivative to form an amide bond, highlighting an industrial application of this type of reaction. google.com

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate to give a Cbz group) or an anhydride like di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction with Boc₂O is a standard method for installing the tert-butoxycarbonyl (Boc) protecting group, yielding the corresponding N-Boc carbamate derivative. nih.gov This transformation is highly efficient and crucial for managing the reactivity of the nitrogen atom in multi-step syntheses. nih.govunimi.it The resulting carbamate, such as tert-butyl 2-(2-tert-butoxyethyl)pyrrolidine-1-carboxylate, combines the functionalities of the parent molecule with the protective features of the Boc group.

Transformations of the tert-Butoxy Ether Moiety

The tert-butyl ether group is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, particularly basic ones. researchgate.net However, it can be selectively removed when needed.

The cleavage of the tert-butyl ether in this compound unmasks the primary hydroxyl group, yielding 2-(pyrrolidin-2-yl)ethanol. biosynth.combldpharm.comeptes.com This deprotection is typically achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation.

Several methods have been developed for the mild and selective cleavage of tert-butyl ethers:

Cerium(III) Chloride/Sodium Iodide: A combination of anhydrous cerium(III) chloride and sodium iodide in acetonitrile (B52724) provides a mild and chemoselective method for deprotecting tert-butyl ethers. researchgate.net

Lewis Acids: Various Lewis acids can catalyze the cleavage. For example, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been used for the selective deprotection of tert-butyl esters and can be applied to ethers. researchgate.net

Brønsted Acids: Treatment with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane is a common and effective method. Aqueous phosphoric acid has also been reported as an environmentally benign reagent for this transformation. organic-chemistry.org

Erbium Triflate: Catalytic amounts of erbium triflate, Er(OTf)₃, can facilitate the rapid removal of the tert-butyl group in methanol, sometimes accelerated by microwave irradiation. organic-chemistry.org

Table 2: Selected Methods for tert-Butyl Ether Cleavage

| Reagent System | Solvent | Temperature | Reference |

|---|---|---|---|

| CeCl₃ / NaI | Acetonitrile | Reflux | researchgate.net |

| Er(OTf)₃ (cat.) | Methanol | Room Temp or MW | organic-chemistry.org |

| Aqueous H₃PO₄ | - | - | organic-chemistry.org |

| ZnBr₂ | Dichloromethane | - | researchgate.net |

| TFA | Dichloromethane | 0 °C to Room Temp | Standard Method |

Upon cleavage of the tert-butyl ether, the resulting primary alcohol, 2-(pyrrolidin-2-yl)ethanol, becomes available for a wide array of functional group transformations. biosynth.com It is important to note that the pyrrolidine nitrogen must often be protected (e.g., as a Boc-carbamate) prior to these reactions to prevent side reactions. The N-protected derivative, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is a common intermediate for such derivatizations. nih.govambeed.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions. Further oxidation to a carboxylic acid (yielding N-protected 2-pyrrolidineacetic acid) can be achieved with stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic acids under standard esterification conditions (e.g., Fischer esterification or using coupling agents).

Etherification: Formation of other ethers is possible via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.

Conversion to Halides: The alcohol can be transformed into an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Functionalization of the Pyrrolidine Ring System

Direct functionalization of the C-H bonds of the pyrrolidine ring in this compound is less commonly described than reactions at the nitrogen or the side chain. The pyrrolidine ring itself is generally stable. However, synthetic strategies can be employed to introduce substituents at the C3, C4, or C5 positions, often by starting with a pre-functionalized pyrrolidine precursor.

The synthesis of substituted pyrrolidines often involves multi-step sequences. For example, cycloaddition reactions can be used to construct the pyrrolidine ring with desired substituents in place. mdpi.com Another approach involves the reduction of functionalized pyrrolinones or dihydropyrroles. mdpi.com For instance, diversely substituted (pyrrolidin-2-yl)phosphonates have been synthesized by the reduction of the corresponding 3,4-dihydro-2H-pyrrole derivatives. mdpi.com

While direct C-H activation of the pyrrolidine ring in this specific substrate is not well-documented, general methods for the functionalization of saturated heterocycles could potentially be applied. These methods often require specific directing groups to achieve regioselectivity. For the parent pyrrolidine ring, functionalization often proceeds through the formation of an N-acyliminium ion or by deprotonation at the α-carbon (C2 or C5) with a strong base, followed by reaction with an electrophile. The presence of the C2-substituent in the title compound would direct such functionalization to the C5 position.

Stereoselective Functionalization at Adjacent Carbons

The introduction of new stereocenters on the pyrrolidine ring, particularly at the carbons adjacent to the existing substituent (C3), is a key challenge in the synthesis of complex molecules. For N-protected pyrrolidines, stereoselective functionalization is often achieved through diastereoselective reactions that leverage the stereochemistry of the starting material or a chiral auxiliary.

One of the most powerful methods for the stereoselective functionalization of pyrrolidines is the deprotonation-alkylation sequence of N-Boc-pyrrolidine. The use of a chiral ligand, such as (-)-sparteine (B7772259), in conjunction with sec-butyllithium (B1581126) allows for the enantioselective deprotonation at the C2 position. While this method is typically used to introduce the initial substituent at C2, the principles can be extended to understand the potential for functionalization of an already 2-substituted pyrrolidine.

In the context of this compound, subsequent functionalization at the adjacent C3 position would likely proceed through the generation of an enolate or an equivalent species, followed by reaction with an electrophile. The stereochemical outcome of such a reaction would be influenced by the steric and electronic nature of the existing 2-(2-(tert-Butoxy)ethyl) group. The bulky tert-butyl ether moiety would be expected to direct the incoming electrophile to the face opposite to it, leading to a trans-substituted product.

Research on related systems, such as the stereoselective synthesis of densely functionalized pyrrolidin-2-ones, has demonstrated that conjugate addition reactions followed by nitro-Mannich and lactamization sequences can produce highly substituted pyrrolidines as single diastereoisomers. nih.gov These methods, while not directly applied to this compound, showcase the potential for achieving high stereoselectivity in the functionalization of the pyrrolidine ring.

A biocatalytic approach has also been shown to be effective for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org This highlights the potential of enzymatic methods to achieve high levels of stereocontrol in the functionalization of the pyrrolidine core.

Regioselective Functionalization Pathways

The regioselectivity of functionalization is a critical aspect when multiple reactive sites are present. In the case of N-Boc-2-(2-(tert-Butoxy)ethyl)pyrrolidine, the primary sites for deprotonation and subsequent functionalization are the C2 and C5 positions, which are alpha to the nitrogen atom. The presence of the substituent at C2 significantly influences the regiochemical outcome of these reactions.

Directed metalation, where a functional group on a molecule directs a metalating agent (typically an organolithium reagent) to a specific position, is a powerful tool for achieving regioselectivity. In N-Boc protected pyrrolidines, the Boc group itself can direct lithiation to the C2 position. However, in a 2-substituted pyrrolidine, the directing ability of the C2 substituent and the steric hindrance it imposes become crucial factors.

It has been reported that the lithiation of N-Boc-3-hydroxypyrrolidine occurs regioselectively at the C5 position, directed by the hydroxyl group. acs.org This suggests that the ether oxygen in the 2-(2-(tert-Butoxy)ethyl) substituent of the target compound could potentially direct lithiation to the C3 position. However, the strong directing effect of the N-Boc group for the C2/C5 positions would likely compete with this.

More commonly, in the absence of a strongly directing group other than the N-Boc, deprotonation of a 2-substituted N-Boc-pyrrolidine is expected to occur at the less sterically hindered C5 position. This would provide a regioselective pathway to 2,5-disubstituted pyrrolidines. The sequential bis-arylation of N-Boc-pyrrolidine, which proceeds through initial C2-arylation followed by C5-arylation, supports this pattern of reactivity. worktribe.com

The table below summarizes the expected regioselective outcomes for the lithiation of substituted N-Boc-pyrrolidines based on general principles.

| Substituent at C2/C3 | Expected Position of Lithiation | Directing Group |

| None | C2 | N-Boc |

| Alkyl/Aryl at C2 | C5 | N-Boc (steric control) |

| Hydroxyl at C3 | C5 | Hydroxyl |

Mechanistic Investigations of Key Synthetic Reactions

The enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium and (-)-sparteine is a cornerstone of chiral pyrrolidine synthesis, and its mechanism has been the subject of detailed investigation. Understanding this mechanism provides insight into the factors controlling stereoselectivity in the functionalization of the pyrrolidine ring.

The reaction proceeds through the formation of a complex between sec-butyllithium and the chiral diamine, (-)-sparteine. This complex then acts as a chiral base, selectively abstracting a proton from one of the enantiotopic C-H bonds at the C2 position of the N-Boc-pyrrolidine. The stereochemical outcome is dictated by the geometry of the transition state, where the pyrrolidine, the chiral ligand, and the lithium cation are precisely arranged.

In situ IR spectroscopic studies have been instrumental in elucidating the details of this process. These studies have revealed that the rotation of the tert-butoxycarbonyl (Boc) group is a critical factor. worktribe.comorganic-chemistry.org For the lithiation of N-Boc-2-phenylpyrrolidine, it was found that at -78 °C, the rotation of the Boc group is slow, which can lead to low yields. organic-chemistry.org Warming the reaction to -50 °C increases the rate of rotation and allows for efficient lithiation. organic-chemistry.org The half-life for the rotation of the Boc group in 2-lithiated N-Boc-2-phenylpyrrolidine was determined to be approximately 10 hours at -78 °C and 3.5 minutes at -50 °C. organic-chemistry.org

Following deprotonation, the resulting 2-lithiopyrrolidine species is often transmetalated with a zinc salt, such as zinc chloride, to generate a more stable and stereochemically rigid organozinc reagent. researchgate.net This transmetalation step is crucial for preventing epimerization of the newly formed stereocenter and for enabling efficient cross-coupling reactions with a wide range of electrophiles, such as aryl halides in palladium-catalyzed Negishi couplings. researchgate.net

Theoretical calculations have also been employed to model the transition state of the deprotonation step. These studies support a mechanism where the lithium cation is coordinated to both the chiral ligand and the carbonyl oxygen of the Boc group, creating a well-defined chiral environment for the proton abstraction.

The table below summarizes key mechanistic features of the enantioselective lithiation of N-Boc-pyrrolidine.

| Mechanistic Aspect | Description |

| Chiral Ligand | (-)-Sparteine or a surrogate forms a complex with s-BuLi, creating a chiral base. |

| Deprotonation | The chiral base selectively removes a proton from one of the enantiotopic C-H bonds at the C2 position. |

| Boc Group Rotation | The rate of rotation of the N-Boc group can influence the efficiency of the lithiation, with faster rotation at higher temperatures being beneficial. organic-chemistry.org |

| Transmetalation | The resulting lithiated species is often converted to a more stable organozinc reagent to prevent racemization and facilitate subsequent reactions. researchgate.net |

| Stereochemical Rigidity | The organozinc intermediate is stereochemically rigid, preserving the enantiopurity of the functionalized pyrrolidine. |

Applications of 2 2 Tert Butoxy Ethyl Pyrrolidine in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and functional group arrangement of 2-(2-(tert-Butoxy)ethyl)pyrrolidine make it an attractive starting material for the synthesis of intricate and biologically significant molecules. researchgate.netnih.govnih.govacs.org Its pyrrolidine (B122466) core is a common motif in a vast array of natural products and pharmacologically active compounds. mdpi.combaranlab.org

Precursor to Natural Product Frameworks and Analogues

The pyrrolidine scaffold is a fundamental structural unit in numerous natural products, including alkaloids and polyhydroxylated compounds. researchgate.netbaranlab.org The synthesis of such complex molecules often relies on the use of chiral building blocks to introduce the desired stereochemistry. This compound, with its defined stereocenter and the latent alcohol functionality in the side chain, serves as an excellent precursor for the elaboration of these natural product frameworks. For instance, the pyrrolidine ring can be further functionalized or incorporated into larger ring systems, while the tert-butoxyethyl side chain can be deprotected to reveal a primary alcohol, which can then be subjected to a variety of chemical transformations. This strategic approach allows for the efficient and stereocontrolled synthesis of natural product analogues, which are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Scaffold for the Construction of Privileged Heterocyclic Motifs

Beyond its role in natural product synthesis, this compound is also employed as a scaffold for the construction of "privileged" heterocyclic motifs. These are structural frameworks that are known to bind to multiple biological targets, making them valuable starting points for drug discovery. The pyrrolidine ring system is a well-established privileged scaffold. mdpi.com By utilizing this compound, chemists can readily access a diverse range of substituted pyrrolidine derivatives. The tert-butoxyethyl side chain provides a handle for further chemical modification, allowing for the introduction of various functional groups and the exploration of chemical space around the core scaffold. This approach has been successfully used to generate libraries of novel heterocyclic compounds for high-throughput screening and the identification of new drug candidates. For example, substituted pyrrolidines are key components in the development of inhibitors for enzymes such as the polo-box domain of polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov

Role as a Ligand in Transition Metal Catalysis

The nitrogen atom within the pyrrolidine ring of this compound can act as a coordinating atom for transition metals, making it a useful ligand in catalysis. chemscene.com The chiral nature of the molecule allows for the creation of asymmetric catalysts that can induce enantioselectivity in chemical reactions.

Design and Synthesis of Metal-Pyrrolidine Complexes

The synthesis of metal complexes involving this compound and its derivatives is a key area of research. These complexes are typically prepared by reacting the pyrrolidine derivative with a suitable metal precursor. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolidine ring or the side chain, which in turn influences the catalytic activity and selectivity of the resulting metal complex. The formation of well-defined metal-ligand complexes is crucial for understanding the catalytic mechanism and for the rational design of more efficient catalysts. mdpi.com

Application in Asymmetric Catalytic Reactions (e.g., hydrogenation, C-C bond formation)

Chiral pyrrolidine-based ligands have been successfully applied in a variety of asymmetric catalytic reactions, including hydrogenations and carbon-carbon bond-forming reactions. chemscene.comtcichemicals.com In asymmetric hydrogenation, for example, a chiral metal complex containing a pyrrolidine-derived ligand can selectively reduce one enantiomer of a prochiral substrate over the other, leading to the formation of a single enantiomer of the product with high enantiomeric excess. nih.govprinceton.edu Similarly, in C-C bond formation reactions, such as aldol (B89426) or Michael additions, these chiral catalysts can control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products that are valuable intermediates in organic synthesis. mdpi.com

Employment as a Chiral Auxiliary in Diastereoselective Reactions

In addition to its role as a chiral building block and ligand, this compound can also be used as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.

The use of this compound as a chiral auxiliary involves covalently attaching it to a substrate molecule. The chiral environment provided by the pyrrolidine ring then influences the approach of a reagent to the substrate, leading to the preferential formation of one diastereomer over the other. acs.org This strategy is particularly useful in reactions where it is difficult to achieve high levels of stereocontrol using other methods. The tert-butoxyethyl side chain can also play a role in directing the reaction by providing additional steric bulk or by participating in secondary interactions. Once the diastereoselective transformation is complete, the chiral auxiliary can be cleaved from the product, often under mild conditions, to yield the desired enantiomerically enriched compound. This approach has proven effective in a range of diastereoselective reactions, including alkylations, additions to carbonyls, and cycloadditions.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient strategy in modern organic synthesis. The pyrrolidine scaffold, particularly in its chiral form, is a valuable building block in the design of MCRs due to its prevalence in biologically active molecules and its utility as a stereodirecting group. nih.govrsc.org The compound this compound, with its distinct structural features, presents significant potential for integration into various MCRs, such as the Ugi and Passerini reactions, to generate novel and structurally diverse molecules.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold in a single step. wikipedia.orgnih.gov In this context, this compound can serve as the chiral amine component. The inherent chirality of the pyrrolidine ring can influence the stereochemical outcome of the reaction, potentially leading to the diastereoselective synthesis of complex peptide mimics. nih.gov The tert-butoxyethyl side chain can also play a crucial role, offering a handle for further functionalization or influencing the solubility and conformational properties of the final product.

Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide, offers a direct route to α-acyloxy carboxamides. wikipedia.org While this compound would not directly participate as one of the three core components, its derivatives, such as a carboxylic acid-functionalized version, could be employed. The use of chiral components in the Passerini reaction is a known strategy to induce asymmetry in the final product. nih.govthieme-connect.de

The potential application of this compound in MCRs is further highlighted by the broader success of 2-substituted pyrrolidines in asymmetric synthesis. rsc.orgrsc.org These scaffolds have been effectively used as organocatalysts and chiral auxiliaries in a variety of transformations. The strategic placement of substituents on the pyrrolidine ring is key to achieving high levels of stereocontrol.

Below is a data table illustrating a representative Ugi-type multi-component reaction where a chiral pyrrolidine derivative, analogous to this compound, could be utilized. The table outlines the reactants and the potential product, emphasizing the diversity that can be achieved.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Potential Product |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(2-(2-(tert-Butoxy)ethyl)pyrrolidin-1-yl)-1-phenylmethyl)-N-(tert-butyl)acetamide |

| This compound | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-(1-(2-(2-(tert-Butoxy)ethyl)pyrrolidin-1-yl)-2-methylpropyl)-N-(cyclohexyl)propanamide |

| This compound | Formaldehyde | Benzoic Acid | Benzyl (B1604629) isocyanide | N-( (2-(2-(tert-Butoxy)ethyl)pyrrolidin-1-yl)methyl)-N-(benzyl)benzamide |

The integration of this compound and its derivatives into MCRs opens avenues for the rapid generation of libraries of complex molecules with potential applications in drug discovery and materials science. wikipedia.orgnih.gov The ability to systematically vary each component in the reaction allows for the fine-tuning of the properties of the resulting products. youtube.com Further research into the diastereoselective potential of this compound in these reactions could lead to efficient syntheses of enantiomerically enriched, polyfunctional compounds. nih.govacs.org

Theoretical and Computational Studies Pertaining to 2 2 Tert Butoxy Ethyl Pyrrolidine

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing chiral pyrrolidines, including 2-(2-(tert-butoxy)ethyl)pyrrolidine, is a significant focus of current research. Traditional synthetic pathways often rely on stoichiometric amounts of chiral auxiliaries and pyrophoric reagents at cryogenic temperatures, presenting challenges in terms of safety, cost, and environmental impact. whiterose.ac.uk

Future research is directed towards catalytic asymmetric methods that minimize waste and energy consumption. One promising approach involves the use of biocatalysis. Engineered enzymes, such as evolved cytochrome P411 variants, have shown the ability to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.org This enzymatic approach offers a new-to-nature pathway for synthesizing these important N-heterocycles. acs.org

Another sustainable strategy involves the use of earth-abundant metal catalysts or even metal-free catalytic systems. For instance, a platinum/Brønsted acid relay catalytic cascade reaction has been developed for the synthesis of pyrrolidine (B122466) derivatives from N-Boc-protected alkynamine derivatives. nih.gov Furthermore, ultrasound-promoted, one-pot multicomponent synthesis using green additives like citric acid in environmentally benign solvents represents a move towards cleaner and more efficient reaction profiles. rsc.org The development of such methods will be crucial for the large-scale and sustainable production of this compound and its analogues.

Expansion of Applications in Enantioselective Catalysis

Chiral pyrrolidine derivatives are cornerstones of organocatalysis, a field that was recognized with the 2021 Nobel Prize in Chemistry. nih.gov These compounds, acting as catalysts themselves, can induce high levels of stereoselectivity in a wide range of chemical transformations. nih.govnih.gov The structural and electronic properties of the pyrrolidine ring and its substituents are critical in determining the catalyst's efficacy. lookchem.com

The future will likely see an expansion of the applications of this compound and its derivatives in enantioselective catalysis. Research is ongoing to design and synthesize novel pyrrolidine-based organocatalysts with enhanced activity and selectivity for increasingly complex substrates. nih.gov For example, modifications to the pyrrolidine scaffold, such as the introduction of specific functional groups, can fine-tune the catalyst's hydrogen-bonding capabilities and steric environment, leading to improved performance in reactions like aldol (B89426) and Michael additions. mdpi.com

Furthermore, the use of chiral pyrrolidine derivatives as ligands in metal-catalyzed reactions continues to be an active area of research. nih.govlookchem.com The development of C2-symmetrical pyrrolidine scaffolds has been particularly important in this context. nih.gov Future work will likely focus on creating novel pyrrolidine-based ligands for a broader range of metal-catalyzed asymmetric transformations, contributing to the synthesis of complex, optically active molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies for pyrrolidine derivatives into flow chemistry and automated synthesis platforms is a key trend for the future. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better reaction control, and the potential for higher yields and purity. The continuous nature of flow systems is well-suited for the optimization and scale-up of synthetic routes.

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can accelerate the discovery and development of new pyrrolidine-based catalysts and derivatives. These platforms allow for the rapid screening of reaction conditions and the synthesis of libraries of compounds for biological or catalytic evaluation. The development of robust and reliable synthetic methods for this compound that are amenable to automation will be crucial for realizing the full potential of these technologies.

Exploration of Advanced Derivatization for Enhanced Synthetic Utility

The versatility of the pyrrolidine scaffold allows for extensive derivatization to create a wide range of functionalized molecules with tailored properties. Future research will undoubtedly focus on the exploration of advanced derivatization strategies for this compound to enhance its synthetic utility.

This includes the introduction of diverse functional groups at various positions on the pyrrolidine ring and the ethyl side chain. For example, the development of methods for the stereoselective synthesis of 2,5-disubstituted pyrrolidines is of significant interest due to their prevalence in bioactive natural products and their application as C2-symmetrical ligands in catalysis. nih.gov

Furthermore, the incorporation of the this compound motif into more complex molecular architectures, such as macrocycles and spirocyclic systems, is an emerging area of research. whiterose.ac.uknih.gov Spirocyclic pyrrolidines, for instance, are conformationally well-defined scaffolds that are increasingly desirable in drug discovery programs. whiterose.ac.uk The ability to strategically modify the this compound core will open up new avenues for the synthesis of novel compounds with potential applications in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.